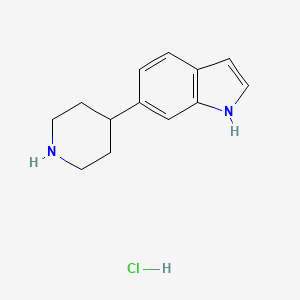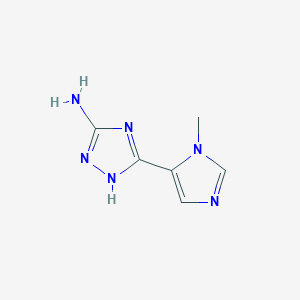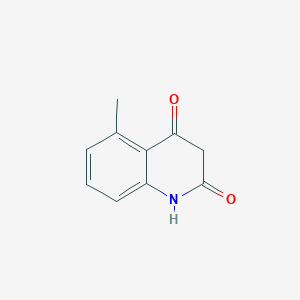![molecular formula C13H11F3N2O2 B13682081 Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B13682081.png)
Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using techniques such as TLC (Thin Layer Chromatography) to ensure complete conversion of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of central inflammation . It may also inhibit certain enzymes, leading to reduced production of inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar in structure but contains a thiazole ring instead of an imidazole ring.
3-Carboxy-4-methylbenzotrifluoride: Contains a trifluoromethyl group attached to a benzene ring but lacks the imidazole structure.
Uniqueness
Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate is unique due to its specific imidazole structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H11F3N2O2 |
|---|---|
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H11F3N2O2/c1-7-10(12(19)20-2)18-11(17-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3,(H,17,18) |
Clave InChI |
NMGLXLUQQSYHEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Ethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13682003.png)



![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)


![6,6-Difluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13682039.png)

![Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate](/img/structure/B13682054.png)




